3-(1H-pyrazol-1-yl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1H-pyrazol-1-yl)cyclobutan-1-one” is a chemical compound with the CAS Number: 1704377-50-3 . It has a molecular weight of 136.15 and its molecular formula is C7H8N2O . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually available in powder form .
Molecular Structure Analysis
The InChI code for “3-(1H-pyrazol-1-yl)cyclobutan-1-one” is 1S/C7H8N2O/c10-7-4-6(5-7)9-3-1-2-8-9/h1-3,6H,4-5H2 .
Physical And Chemical Properties Analysis
“3-(1H-pyrazol-1-yl)cyclobutan-1-one” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 136.15 and its molecular formula is C7H8N2O .
Scientific Research Applications
Chemical Synthesis
“3-(1H-pyrazol-1-yl)cyclobutan-1-one” is used in chemical synthesis. It’s a compound with a molecular weight of 136.15 .
Synthesis of Dipyrazole
The compound has been used in the synthesis of dipyrazole. Specifically, it was synthesized for the first time by a one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one (their ratio being 2:1) in solid Al2O3 at room temperature .
Biological Activity
Dipyrazole with a gem-disposition of pyrazole rings, which can be synthesized using “3-(1H-pyrazol-1-yl)cyclobutan-1-one”, exhibit a wide spectrum of biological activity .
Ligand for Complex Compounds
Dipyrazolylmethanes, which can be synthesized from “3-(1H-pyrazol-1-yl)cyclobutan-1-one”, are promising ligands . Complex compounds with such dipyrazolyl ligands are active against the trypanosome pathogen .
Anticancer Activity
Scorpionate copper complexes of dipyrazolylmethanecarboxylic acids, which can be synthesized from “3-(1H-pyrazol-1-yl)cyclobutan-1-one”, possess anticancer activity .
Catalysts in Polymerization Processes
Complexes based on dipyrazolyl chelate ligands, which can be synthesized from “3-(1H-pyrazol-1-yl)cyclobutan-1-one”, are active catalysts in polymerization processes .
Safety and Hazards
The safety information for “3-(1H-pyrazol-1-yl)cyclobutan-1-one” indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-pyrazol-1-ylcyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-4-6(5-7)9-3-1-2-8-9/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQOHWJWQPHKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-yl)cyclobutan-1-one | |
CAS RN |
1704377-50-3 |
Source
|
Record name | 3-(1H-pyrazol-1-yl)cyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.